Talirine, also known as SG-1882 or MC-Val-Ala-PBD, is a synthetically derived pyrrolobenzodiazepine (PBD) dimer. [] PBDs belong to a class of natural products with potent antitumor activity. [] They exert their cytotoxic effects by forming covalent bonds with DNA, primarily at the N2 position of guanine within specific sequences. [] Talirine, as a dimer, possesses two PBD units linked by a protease-cleavable linker, enabling it to crosslink DNA strands. [] This crosslinking ability significantly enhances its potency compared to monomeric PBDs. []
Within scientific research, Talirine is primarily investigated as a cytotoxic payload in antibody-drug conjugates (ADCs). [, , ] ADCs are complex molecules designed for targeted drug delivery. [] They consist of a monoclonal antibody that specifically binds to a target on cancer cells, linked to a highly cytotoxic payload like Talirine. [, , ] This targeted approach aims to deliver the cytotoxic payload specifically to cancer cells, minimizing damage to healthy tissues. [, , ]
Talirine consists of two PBD units linked via a maleimidocaproyl-valine-alanine dipeptide linker. [, ] The linker is attached to the C2 position of one PBD unit and through a maleimide group to a cysteine residue on the antibody in the final ADC construct. [, ] Each PBD unit comprises a tricyclic system with an imine group (N10-C11) crucial for its DNA alkylating activity. []
A key chemical reaction involving Talirine is its covalent binding to DNA. [] The N10-C11 imine group of each PBD unit in Talirine forms a covalent bond with the N2 amino group of guanine residues in the minor groove of DNA. [, ] This reaction is sequence-selective, preferring to bind to sequences containing a central guanine flanked by purines (Pu-G-Pu). []
Additionally, Talirine can undergo a reaction with acetone, forming a bis-adduct at the C11 position of each PBD unit. [] This adduct formation leads to the loss of the N10-C11 imine functionality, rendering Talirine inactive. []
Talirine's primary mechanism of action involves DNA crosslinking, leading to cell death. [, ] This process can be broken down into the following steps:
Antibody-mediated Binding and Internalization: As a payload in ADCs, Talirine is delivered specifically to target cells through antibody-mediated binding. [] The ADC binds to its target antigen on the cell surface, triggering internalization. []
Payload Release: Once inside the cell, the ADC is trafficked to lysosomes. [, ] Within the lysosome, the protease-cleavable linker connecting Talirine to the antibody is cleaved, releasing the active PBD dimer. [, ]
DNA Binding and Crosslinking: The released Talirine enters the nucleus and binds to DNA in a sequence-selective manner. [, ] The two PBD units of Talirine form covalent bonds with guanine residues on opposing DNA strands, effectively crosslinking them. [, ]
Cell Death: DNA crosslinking by Talirine disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). [, ]
The primary application of Talirine in scientific research is its use as a cytotoxic payload in ADCs for targeted cancer therapy. [, , ] Although not yet approved for clinical use, Talirine has been investigated in several clinical trials as part of vadastuximab talirine (SGN-CD33A), an ADC targeting CD33-positive acute myeloid leukemia (AML). [, , , , , , , , , , , , ] These studies explored its efficacy in various clinical settings, including:
Monotherapy in Relapsed or Refractory AML: Vadastuximab talirine demonstrated promising activity as a single agent in patients with relapsed or refractory AML. []
Combination Therapy with Hypomethylating Agents: Combining vadastuximab talirine with hypomethylating agents showed promising results in older patients with newly diagnosed AML. [, , ]
Post-Remission Therapy: Vadastuximab talirine was investigated as maintenance therapy and in combination with standard consolidation therapy in patients with AML in first remission. []
Combination Therapy with Induction Therapy: Vadastuximab talirine was studied in combination with 7+3 induction therapy in newly diagnosed AML patients. []
While these studies demonstrated the potential of Talirine-based ADCs, development was halted due to concerns regarding safety and toxicity. [, , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: